Differential COX-2 Binding Affinity: Baicalein 6-O-glucoside vs. Baicalein Aglycone
In a direct head-to-head molecular docking study against the COX-2 enzyme, Baicalein 6-O-glucoside exhibited a distinct binding affinity compared to its aglycone, baicalein. The study quantified the total docking score for Baicalein 6-O-glucoside as -505.65 kj/mol, whereas the score for baicalein was -528.26 kj/mol [1]. This indicates that the presence and position of the glucoside moiety at the 6-O position significantly modulate the compound's interaction with the COX-2 active site, reducing binding strength relative to the aglycone [1].
| Evidence Dimension | Molecular Docking Score (Total Score) against COX-2 |
|---|---|
| Target Compound Data | -505.65 kj/mol |
| Comparator Or Baseline | Baicalein: -528.26 kj/mol; Ibuprofen (NSAID control): -481.29 kj/mol |
| Quantified Difference | Baicalein 6-O-glucoside score is 22.61 kj/mol higher (less negative) than baicalein. |
| Conditions | In silico molecular docking simulation with COX-2 protein (PDB ID not specified in abstract). |
Why This Matters
This quantitative difference validates the need for the specific glycosylated compound in structure-activity relationship (SAR) studies focused on COX-2 inhibition, as the aglycone will not accurately model the binding behavior of the 6-O-glucoside metabolite.
- [1] Xiaoci Cao, Guohong Xin, Baoshuan Fang. Molecular docking and molecular dynamics simulation studies on the effect of baicalein on breast and ovarian cancers. Tropical Journal of Pharmaceutical Research, 2023, 22(7), 1407-1413. View Source
